4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one
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Overview
Description
4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one is an organic compound that features a biphenyl group attached to a benzoxazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one typically involves the condensation of a biphenyl derivative with a benzoxazinone precursor. One common method involves the reaction of [1,1’-biphenyl]-4,4’-dicarbaldehyde with an appropriate amine under acidic conditions to form the desired benzoxazinone ring . The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
Benzoxazinone: A compound with a benzoxazinone ring structure but lacking the biphenyl group.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one is unique due to the combination of the biphenyl and benzoxazinone moieties, which imparts distinct chemical and biological properties.
Properties
CAS No. |
120450-34-2 |
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Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-(4-phenylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C20H13NO2/c22-20-18-9-5-4-8-17(18)19(21-23-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI Key |
VBWNAMVLTBGYOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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